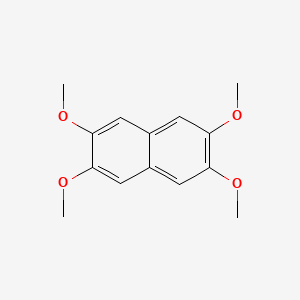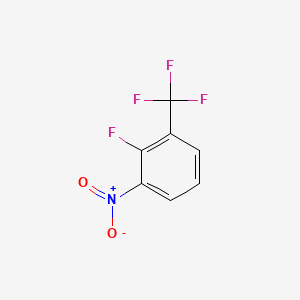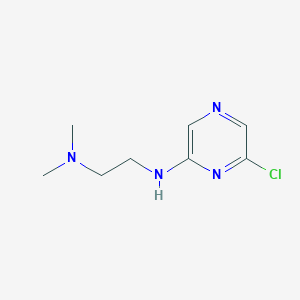
Natriummesitylensulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Mesitylenesulfonate is an organosulfur compound with the molecular formula C9H11NaO3S. It is a derivative of benzenesulfonic acid where the benzene ring is substituted with three methyl groups at the 2, 4, and 6 positions, and the sulfonic acid group is neutralized with a sodium ion. This compound is known for its solubility in water and its use in various industrial and research applications.
Wissenschaftliche Forschungsanwendungen
Sodium Mesitylenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the manufacture of detergents, surfactants, and other specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt typically involves the sulfonation of mesitylene (1,3,5-trimethylbenzene) with sulfur trioxide or fuming sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves continuous sulfonation of mesitylene using oleum (a solution of sulfur trioxide in sulfuric acid) followed by neutralization with sodium hydroxide. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium Mesitylenesulfonate undergoes various chemical reactions typical of aromatic sulfonic acids. These include:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Esterification: The sulfonic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Esterification: Alcohols and acid catalysts are used under reflux conditions.
Major Products
Sulfonamides: Formed through reaction with amines.
Sulfonyl Chlorides: Produced by reacting with thionyl chloride or phosphorus pentachloride.
Esters: Formed through esterification with alcohols.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons and participate in acid-catalyzed reactions, while the aromatic ring can undergo electrophilic substitution. The sodium ion helps to stabilize the compound in aqueous solutions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic Acid: The parent compound without methyl substitutions.
p-Toluenesulfonic Acid: A similar compound with a single methyl group at the para position.
Sodium Benzenesulfonate: The sodium salt of benzenesulfonic acid without methyl groups.
Uniqueness
Sodium Mesitylenesulfonate is unique due to the presence of three methyl groups, which influence its chemical reactivity and solubility. These substitutions can affect the compound’s acidity, making it less acidic than benzenesulfonic acid but more soluble in organic solvents.
Eigenschaften
CAS-Nummer |
6148-75-0 |
|---|---|
Molekularformel |
C9H12NaO3S |
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
sodium;2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S.Na/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;/h4-5H,1-3H3,(H,10,11,12); |
InChI-Schlüssel |
ZUUNGHDXMBZQIK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.[Na+] |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.[Na] |
Key on ui other cas no. |
6148-75-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















